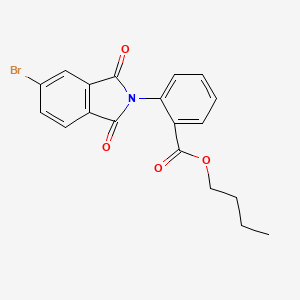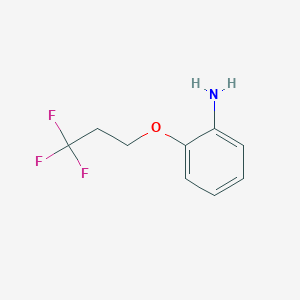![molecular formula C8H9N3O B11713744 (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)
(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with ethoxymethylenmalonitrile in the presence of a base such as sodium ethanolate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and environmentally benign processes. For example, the use of deep eutectic solvents (DES) has been reported to provide high yields and simple work-up procedures . These methods are advantageous due to their reduced environmental impact and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Industry: It is utilized in the development of fluorescent probes and materials for optical applications.
Mécanisme D'action
The mechanism of action of (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl group at the 5-position and the hydroxymethyl group at the 3-position can significantly influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-2-3-11-8(10-6)7(5-12)4-9-11/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXRVSIXKSDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]](/img/structure/B11713676.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)

![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)
![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
![Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate](/img/structure/B11713719.png)

![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)


![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
